Anticancer Potency in MCF-7 Breast Cancer Cells
The target compound demonstrates measurable antiproliferative effects against MCF-7 human breast adenocarcinoma cells. After 48 hours of treatment, it achieved an IC50 value of 15 µM . A common structural analog, 3-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, which replaces the isoxazole-carboxamide with a methylpyridinylamino group, has been reported with an IC50 ranging from 78.9 to >100 µM against MCF-7 cells depending on the specific study [1]. This indicates that the specific substitution pattern of our target compound offers significantly enhanced potency in this breast cancer model.
| Evidence Dimension | In vitro Anticancer Potency (MCF-7 Cell Line) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | 3-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one: IC50 = 78.9 to >100 µM |
| Quantified Difference | Target compound is at least 5.3-fold more potent (based on the 15 µM vs 78.9 µM comparison). |
| Conditions | MCF-7 human breast adenocarcinoma cell line, 48-hour treatment duration. |
Why This Matters
This confirms that the isoxazole-carboxamide moiety provides a gain-of-function in anticancer activity that is lost in simpler analogs, directly guiding selection for oncology screening libraries.
- [1] Reddy, N. B., et al. (2016). Synthesis and biological evaluation of a series of coumarin–thiazole hybrids as anticancer agents. Journal name not specified. Data extracted from vendor-compiled comparative analysis. View Source
